molecular formula C9H19Br B15260397 1-Bromo-3-ethyl-2,2-dimethylpentane

1-Bromo-3-ethyl-2,2-dimethylpentane

Cat. No.: B15260397
M. Wt: 207.15 g/mol
InChI Key: OKHKNFXNVVYZKO-UHFFFAOYSA-N
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Description

1-Bromo-3-ethyl-2,2-dimethylpentane is a branched alkyl bromide with the molecular formula C₉H₁₉Br (inferred from structural analogs). Its IUPAC name reflects a pentane backbone substituted with a bromine atom at position 1, an ethyl group at position 3, and two methyl groups at position 2.

Key structural features:

  • Steric hindrance: The 2,2-dimethyl and 3-ethyl groups create significant branching near the bromine, likely reducing reactivity in bimolecular nucleophilic substitution (SN2) reactions .
  • Boiling point: Expected to be lower than linear bromoalkanes due to reduced molecular surface area (e.g., 1-Bromo-2-ethylbutane has a bp of 143–144°C) .

Properties

Molecular Formula

C9H19Br

Molecular Weight

207.15 g/mol

IUPAC Name

1-bromo-3-ethyl-2,2-dimethylpentane

InChI

InChI=1S/C9H19Br/c1-5-8(6-2)9(3,4)7-10/h8H,5-7H2,1-4H3

InChI Key

OKHKNFXNVVYZKO-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(C)(C)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-ethyl-2,2-dimethylpentane can be synthesized through the bromination of 3-ethyl-2,2-dimethylpentane. This reaction typically involves the use of bromine (Br₂) in the presence of a radical initiator such as light or heat to facilitate the substitution of a hydrogen atom with a bromine atom.

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-ethyl-2,2-dimethylpentane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution (SN1 and SN2): In these reactions, the bromine atom is replaced by a nucleophile.

    Elimination (E1 and E2): These reactions result in the formation of alkenes by the removal of a hydrogen atom and the bromine atom.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include hydroxide ions (OH⁻), cyanide ions (CN⁻), and ammonia (NH₃). The reaction conditions vary depending on whether the reaction follows an SN1 or SN2 mechanism.

    Elimination: Reagents such as potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt) are used under basic conditions to promote the elimination reaction.

Major Products

    Nucleophilic Substitution: The major products depend on the nucleophile used. For example, using hydroxide ions would yield 3-ethyl-2,2-dimethylpentanol.

    Elimination: The major product is typically an alkene, such as 3-ethyl-2,2-dimethylpentene.

Scientific Research Applications

1-Bromo-3-ethyl-2,2-dimethylpentane is used in various scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceuticals and other bioactive compounds.

    Material Science: It is utilized in the preparation of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-ethyl-2,2-dimethylpentane in chemical reactions involves the formation of a carbocation intermediate in SN1 reactions or a concerted mechanism in SN2 reactions. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes.

Comparison with Similar Compounds

Comparison with Similar Brominated Alkanes

Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) CAS RN
1-Bromo-3-ethyl-2,2-dimethylpentane* C₉H₁₉Br ~223.15 ~160–170 (estimated) ~1.1 (estimated) N/A
1-Bromo-3-methylpentane C₆H₁₃Br 165.07 Not reported Not reported 51116-73-5
1-Bromo-2-ethylbutane C₆H₁₃Br 165.07 143–144 1.179 3814-34-4
1-Bromopentane C₅H₁₁Br 151.05 129–130 1.218 110-53-2
2-Bromo-2-methylpentane C₆H₁₃Br 165.07 ~137 ~1.16 507-36-8 Inferred from

*Estimated values based on structural analogs.

Key observations :

  • Branching effects : Increased branching (e.g., 2,2-dimethyl groups) reduces boiling points compared to linear isomers (e.g., 1-Bromopentane vs. 1-Bromo-2-ethylbutane) due to weaker van der Waals interactions .
  • Density : Branched bromoalkanes generally exhibit lower densities than linear counterparts (e.g., 1-Bromo-2-ethylbutane: 1.179 vs. 1-Bromopentane: 1.218) .

Chemical Reactivity

SN2 Reactivity

Branching near the electrophilic carbon significantly impedes SN2 mechanisms:

  • This compound : High steric hindrance from 2,2-dimethyl and 3-ethyl groups likely renders SN2 reactivity negligible, favoring SN1 pathways if a stable carbocation can form .
  • 1-Bromopentane : Linear structure allows for moderate SN2 reactivity .
  • 2-Bromo-2-methylpentane : Tertiary bromide favors SN1 due to carbocation stability but is unreactive in SN2 .
Thermal Stability

Tertiary and neopentyl bromides (e.g., 2-Bromo-2-methylpentane) are more stable than primary analogs due to hyperconjugation and steric protection of the C-Br bond. This compound’s stability may align with neopentyl systems .

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